molecular formula C22H24N4O5S B11022928 Ethyl 2-(2-(4-isopropyl-1,5-dioxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinazoline-3a-carboxamido)thiazol-4-yl)acetate

Ethyl 2-(2-(4-isopropyl-1,5-dioxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinazoline-3a-carboxamido)thiazol-4-yl)acetate

Cat. No.: B11022928
M. Wt: 456.5 g/mol
InChI Key: AXCGKVFJIFWQKC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-isopropyl-1,5-dioxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinazoline-3a-carboxamido)thiazol-4-yl)acetate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of Ethyl 2-(2-(4-isopropyl-1,5-dioxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinazoline-3a-carboxamido)thiazol-4-yl)acetate involves multiple steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups. Common reagents and conditions used in these reactions include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropyl-1,5-dioxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinazoline and thiazole derivatives.

    Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts. For example, the use of organic solvents like dichloromethane and catalysts such as triethylamine can facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the synthesis may involve optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production.

Chemical Reactions Analysis

Ethyl 2-(2-(4-isopropyl-1,5-dioxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinazoline-3a-carboxamido)thiazol-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(2-(4-isopropyl-1,5-dioxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinazoline-3a-carboxamido)thiazol-4-yl)acetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Biological Research: Researchers investigate the compound’s effects on cellular processes and its potential as a tool for studying biological pathways.

    Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific characteristics, such as enhanced stability or reactivity.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules, serving as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(4-isopropyl-1,5-dioxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinazoline-3a-carboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Ethyl 2-(2-(4-isopropyl-1,5-dioxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinazoline-3a-carboxamido)thiazol-4-yl)acetate can be compared with other similar compounds, such as:

    Thiazole Derivatives: Compounds with thiazole rings often exhibit similar reactivity and biological activity.

    Quinazoline Derivatives: These compounds share structural similarities and may have comparable applications in medicinal chemistry.

    Isopropyl-Substituted Compounds: The presence of the isopropyl group can influence the compound’s properties, making it distinct from other derivatives.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C22H24N4O5S

Molecular Weight

456.5 g/mol

IUPAC Name

ethyl 2-[2-[(1,5-dioxo-4-propan-2-yl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C22H24N4O5S/c1-4-31-18(28)11-14-12-32-21(23-14)24-20(30)22-10-9-17(27)26(22)16-8-6-5-7-15(16)19(29)25(22)13(2)3/h5-8,12-13H,4,9-11H2,1-3H3,(H,23,24,30)

InChI Key

AXCGKVFJIFWQKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3C(C)C

Origin of Product

United States

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